molecular formula C15H12N2OS2 B3015837 5-cyclopropyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 750607-53-5

5-cyclopropyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B3015837
CAS RN: 750607-53-5
M. Wt: 300.39
InChI Key: QMUOKCMMPWWFIO-UHFFFAOYSA-N
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Description

“5-cyclopropyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the molecular formula C15H12N2OS2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidin-4-one ring, which is sulfanyl-substituted at the 2-position, phenyl-substituted at the 3-position, and cyclopropyl-substituted at the 5-position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 300.4 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Antitumor Activity

Several studies have investigated derivatives of thieno[2,3-d]pyrimidin-4-one for their potential antitumor properties. For instance, Hafez and El-Gazzar (2017) synthesized novel derivatives showing potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, with some compounds exhibiting growth inhibition comparable to doxorubicin (Hafez & El-Gazzar, 2017). Gineinah et al. (2013) synthesized pyrido[2,3-d]pyrimidine derivatives and evaluated their antitumor efficacy in vitro and in vivo, observing significant antitumor activity (Gineinah, Nasr, Badr, & El-Husseiny, 2013).

Antimicrobial and Anti-Inflammatory Agents

Compounds derived from thieno[2,3-d]pyrimidin-4-one have been studied for their antimicrobial and anti-inflammatory properties. For example, Tolba et al. (2018) prepared a new series of thieno[2,3-d]pyrimidine heterocyclic compounds and tested them as antimicrobial and anti-inflammatory agents, with remarkable activity against fungi, bacteria, and inflammation (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Synthesis and Characterization

Numerous studies focus on the synthesis and characterization of thieno[2,3-d]pyrimidin-4-one derivatives. For instance, Davoodnia et al. (2008) prepared new pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones, highlighting the process of heterocyclization (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).

Serotonin Receptor Antagonists

Research by Ivachtchenko et al. (2010) on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines showed their potential as serotonin 5-HT6 receptor antagonists, with significant activity in functional assays and receptor binding affinity studies (Ivachtchenko, Golovina, Kadieva, Koryakova, Kovalenko, Mitkin, Okun, Ravnyeyko, Tkachenko, & Zaremba, 2010).

Anti-Angiogenic Properties

Gold et al. (2020) synthesized a series of 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones with potential as anticancer drugs. They evaluated their cytotoxicity, microtubule dynamics, and anti-angiogenic activities, identifying structure-activity relations (Gold, Köhler, Lanzloth, Andronache, Anant, Dandawate, Biersack, & Schobert, 2020).

properties

IUPAC Name

5-cyclopropyl-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c18-14-12-11(9-6-7-9)8-20-13(12)16-15(19)17(14)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUOKCMMPWWFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

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